molecular formula C16H13FN6O B286755 5-amino-3-ethyl-1-[6-(2-fluorophenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile

5-amino-3-ethyl-1-[6-(2-fluorophenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile

Cat. No. B286755
M. Wt: 324.31 g/mol
InChI Key: KQRWWXHGBNHCOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-3-ethyl-1-[6-(2-fluorophenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile is a chemical compound that belongs to the class of pyrazole derivatives. It has been found to have potential applications in the field of scientific research due to its interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 5-amino-3-ethyl-1-[6-(2-fluorophenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile involves the inhibition of the MAPK pathway. This pathway plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting this pathway, 5-amino-3-ethyl-1-[6-(2-fluorophenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile can induce cell death and inhibit tumor growth.
Biochemical and Physiological Effects:
5-amino-3-ethyl-1-[6-(2-fluorophenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile has been found to have interesting biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the MAPK pathway. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-amino-3-ethyl-1-[6-(2-fluorophenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile for lab experiments is its specificity for the MAPK pathway. This allows researchers to study the role of this pathway in various cellular processes and diseases. However, one of the limitations of this compound is its potential toxicity, which can affect the accuracy of the results obtained in lab experiments.

Future Directions

There are several future directions for the study of 5-amino-3-ethyl-1-[6-(2-fluorophenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile. One direction is to investigate its potential therapeutic effects in other diseases, such as autoimmune diseases and neurodegenerative diseases. Another direction is to study its potential synergistic effects with other compounds in cancer treatment. Additionally, further studies are needed to investigate its potential toxicity and safety in vivo.

Synthesis Methods

The synthesis of 5-amino-3-ethyl-1-[6-(2-fluorophenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile involves the reaction between 4-chloro-6-(2-fluorophenoxy)pyrimidine and ethyl hydrazinecarboxylate, followed by the reaction between the resulting compound and ethyl cyanoacetate. The final product is obtained after purification using column chromatography and recrystallization.

Scientific Research Applications

5-amino-3-ethyl-1-[6-(2-fluorophenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile has been found to have potential applications in the field of scientific research. It has been used as a tool compound to study the role of the mitogen-activated protein kinase (MAPK) pathway in various cellular processes. It has also been used to investigate the potential therapeutic effects of targeting the MAPK pathway in cancer treatment.

properties

Molecular Formula

C16H13FN6O

Molecular Weight

324.31 g/mol

IUPAC Name

5-amino-3-ethyl-1-[6-(2-fluorophenoxy)pyrimidin-4-yl]pyrazole-4-carbonitrile

InChI

InChI=1S/C16H13FN6O/c1-2-12-10(8-18)16(19)23(22-12)14-7-15(21-9-20-14)24-13-6-4-3-5-11(13)17/h3-7,9H,2,19H2,1H3

InChI Key

KQRWWXHGBNHCOD-UHFFFAOYSA-N

SMILES

CCC1=NN(C(=C1C#N)N)C2=CC(=NC=N2)OC3=CC=CC=C3F

Canonical SMILES

CCC1=NN(C(=C1C#N)N)C2=CC(=NC=N2)OC3=CC=CC=C3F

Origin of Product

United States

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